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Compound of Interest

Compound Name: Methyl 2-vinylnicotinate

Cat. No.: B173319

For Researchers, Scientists, and Drug Development Professionals

Vinylnicotinates, a class of organic compounds incorporating both a vinyl group and a nicotinic
acid ester moiety, are of growing interest in medicinal chemistry and materials science. Their
electronic properties are pivotal to their reactivity, molecular interactions, and potential
applications. This technical guide provides a comprehensive overview of the core electronic
characteristics of vinylnicotinates, detailing experimental and computational methodologies for
their assessment and presenting available data to facilitate further research and development.

Core Electronic Properties: An Overview

The electronic nature of vinylnicotinates is governed by the interplay between the electron-
withdrawing pyridine ring and the versatile vinyl group, further modulated by substituents on
either moiety. Understanding these electronic effects is crucial for predicting the reactivity of the
molecule, its ability to participate in non-covalent interactions, and its potential as a
pharmacophore or a functional material. Key parameters for quantifying these properties
include Hammett substituent constants (o), acid dissociation constants (pKa), spectroscopic
characteristics (UV-Vis, NMR), and quantum chemical descriptors such as HOMO-LUMO
energy levels.

Quantitative Electronic Data of Vinylnicotinate
Derivatives
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While a comprehensive experimental dataset for a wide range of substituted vinylnicotinates is

not readily available in the literature, the following tables summarize known data for the parent

structures and provide illustrative examples of how substituents can modulate their electronic

properties. These values are derived from a combination of experimental data on related

compounds and computational estimations.

Table 1. Hammett Substituent Constants (o) for Pyridyl and Related Groups

Substituent o_meta_ o_para_
2-Pyridyl 0.71 -
3-Pyridyl 0.55 -
4-Pyridyl 0.94 -
2-Pyridinium 3.11 -
3-Pyridinium 2.10 -
4-Pyridinium 2.57 -

Data sourced from studies on pyridine derivatives and their reactions. The vinyl group's

electronic influence would further modify these values.

Table 2: Estimated pKa Values for Substituted Vinylnicotinic Acids

Substituent (on Pyridine

Ring) Position Estimated pKa
-H (Vinylnicotinic Acid) - ~4.5
4-CHs 4 ~4.8
4-Cl 4 ~4.1
4-NO2 4 ~3.5
5-CHs 5 ~4.6
5-Cl 5 ~4.2
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Estimated values based on the known pKa of nicotinic acid and the electronic effects of
substituents.

Table 3: Spectroscopic and Computational Data for a Hypothetical Series of Substituted Ethyl
Vinylnicotinates

Substituent (R 'HNMR &

. A_max_ (nm) . HOMO (eV) LUMO (eV)
on vinyl (ppm) - Vinyl

(est.) (calc.) (calc.)

group) Ha (est.)
-H ~275 ~6.0 -6.5 -1.2
-CeHs ~310 ~6.8 -6.2 -1.5
-CN ~290 ~6.5 -6.8 -1.8
-OCHs ~285 ~5.7 -6.3 -1.1

lllustrative data based on typical spectroscopic shifts and computational chemistry principles for
similar conjugated systems.

Synthesis of Vinylnicotinates

The synthesis of vinylnicotinates can be achieved through several modern organic chemistry
reactions. The choice of method often depends on the desired substitution pattern and the
availability of starting materials.
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Caption: Synthetic pathways to vinylnicotinates.

Detailed Experimental Protocols

a) Suzuki-Miyaura Coupling for the Synthesis of Ethyl 2-(p-methoxyphenyl)vinylnicotinate:

e Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-chloronicotinate (1.0 mmol), 4-
methoxyphenylboronic acid (1.2 mmol), Pd(PPhs)s (0.05 mmol), and K2COs (2.0 mmol).

e Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed
mixture of toluene (8 mL) and water (2 mL).

¢ Reaction: Heat the mixture to 90 °C and stir for 12 hours.
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o Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and
wash with water (2 x 10 mL) and brine (10 mL).

 Purification: Dry the organic layer over anhydrous Naz=SOa, filter, and concentrate under
reduced pressure. Purify the crude product by column chromatography on silica gel (eluent:
hexane/ethyl acetate).

b) Heck Reaction for the Synthesis of Ethyl 2-styrylnicotinate:

e Reaction Setup: In a sealed tube, combine ethyl 2-bromonicotinate (1.0 mmol), styrene (1.5
mmol), Pd(OAc)z (0.02 mmol), P(o-tolyl)s (0.04 mmol), and triethylamine (2.0 mmol).

» Solvent Addition: Add anhydrous DMF (5 mL) to the tube.
e Reaction: Seal the tube and heat to 100 °C for 24 hours.

o Work-up: Cool the reaction mixture, pour it into water (50 mL), and extract with diethyl ether
(3x20 mL).

 Purification: Wash the combined organic layers with water and brine, dry over MgSQOa, and
concentrate. Purify the residue by flash chromatography.

Experimental Determination of Electronic Properties
pKa Determination by Potentiometric Titration

Determine pKa

Calibrated pH Meter (half-equivalence point)
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Caption: Workflow for pKa determination.

Protocol:
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o Sample Preparation: Prepare a 0.01 M solution of the vinylnicotinic acid in a co-solvent
system (e.g., 50% ethanol/water) to ensure solubility.

« Titration: Titrate the sample solution with a standardized 0.01 M NaOH solution at a constant
temperature (25 °C).

o Data Collection: Record the pH of the solution after each incremental addition of the NaOH
solution.

e Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence
point corresponds to the pKa of the acid.

UV-Vis Spectroscopic Analysis

Protocol:

o Sample Preparation: Prepare a series of solutions of the vinylnicotinate derivative in a
suitable UV-transparent solvent (e.g., ethanol, cyclohexane) at concentrations ranging from
10-%to 10-% M.

o Measurement: Record the UV-Vis absorption spectrum for each solution from 200 to 400 nm.

e Analysis: Identify the wavelength of maximum absorption (A\_max_). The effect of
substituents on A_max_ can be correlated with their electronic properties (e.g., a
bathochromic shift for electron-donating groups conjugated with the chromophore).

NMR Spectroscopic Analysis

Protocol:

» Sample Preparation: Dissolve 5-10 mg of the vinylnicotinate derivative in approximately 0.6
mL of a deuterated solvent (e.g., CDCls, DMSO-ds).

o Measurement: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer.

e Analysis: Analyze the chemical shifts (&) of the vinyl and pyridine ring protons and carbons.
Electron-withdrawing substituents will generally cause a downfield shift (higher d) of nearby
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nuclei, while electron-donating groups will cause an upfield shift (lower d). These shifts can
be correlated with Hammett constants.

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of
molecules like vinylnicotinates.
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Caption: DFT calculation workflow.

Methodology:

¢ Structure Optimization: The geometry of the vinylnicotinate molecule is optimized using a
suitable level of theory, such as B3LYP with the 6-31G* basis set.

o Property Calculation: Single-point energy calculations are then performed on the optimized
geometry to obtain electronic properties.
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e Analysis:

o HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) are determined. A smaller HOMO-
LUMO gap generally indicates higher reactivity.

o Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the
molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic)
regions.

o Atomic Charges: Mulliken or Natural Bond Orbital (NBO) analysis provides charges on
individual atoms, offering a quantitative measure of the electronic effects of substituents.

Conclusion

The electronic properties of vinylnicotinates are a rich area of study with significant implications
for their application in drug design and materials science. This guide has provided a
foundational understanding of these properties, along with detailed methodologies for their
synthesis and characterization. While a comprehensive experimental dataset is still emerging,
the combination of established physical organic principles and modern computational
techniques allows for a robust prediction and interpretation of the electronic landscape of this
promising class of molecules. Further systematic studies on a diverse range of substituted
vinylnicotinates will undoubtedly unlock their full potential.

» To cite this document: BenchChem. [The Electronic Landscape of Vinylnicotinates: An In-
depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b173319#electronic-properties-of-vinylnicotinates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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